molecular formula C14H16O2 B14554070 2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane CAS No. 62078-70-0

2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane

Cat. No.: B14554070
CAS No.: 62078-70-0
M. Wt: 216.27 g/mol
InChI Key: DLHMSIWEZPBKBG-UHFFFAOYSA-N
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Description

2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane is a complex organic compound with a unique structure that combines elements of both naphthalene and oxirane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane typically involves the reaction of 1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-ol with an epoxide precursor under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols. Substitution reactions can lead to a variety of substituted oxirane derivatives.

Scientific Research Applications

2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and its use in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1,4-methanonaphthalen-9-ol: A related compound with similar structural features but lacking the oxirane ring.

    2-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene: Another similar compound with an amino group instead of the oxirane ring.

Uniqueness

2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane is unique due to the presence of both the naphthalene and oxirane moieties in its structure

Properties

CAS No.

62078-70-0

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-(4-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyloxymethyl)oxirane

InChI

InChI=1S/C14H16O2/c1-2-10-5-9(1)13-4-3-11(6-14(10)13)15-7-12-8-16-12/h3-4,6,9-10,12H,1-2,5,7-8H2

InChI Key

DLHMSIWEZPBKBG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=C2C=C(C=C3)OCC4CO4

Origin of Product

United States

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